2-(Azepan-2-yl)cyclohexane-1,3-dione

Adenosine Receptor GPCR Radioligand Binding Assay

Researchers probing adenosine receptor pharmacology frequently struggle to source well-characterized dual A1/A2A ligands with quantifiable selectivity. 2-(Azepan-2-yl)cyclohexane-1,3-dione directly addresses this gap with validated Ki values (A2A: 6.10 nM, A1: 30 nM) and a unique azepane scaffold that confers conformational advantages over smaller heterocycles. Key supply and performance highlights: • ~5-fold A2A-over-A1 selectivity window enables controlled differential pathway analysis. • Azepane ring provides distinct SAR vectors absent from piperidine/pyrrolidine analogs. • Documented anti-proliferation and cell-differentiation activity supports phenotypic screening programs. • Supplied at ≥95% purity with global ambient shipping; no hazardous classification.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
Cat. No. B13076827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-2-yl)cyclohexane-1,3-dione
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2C(=O)CCCC2=O
InChIInChI=1S/C12H19NO2/c14-10-6-4-7-11(15)12(10)9-5-2-1-3-8-13-9/h9,12-13H,1-8H2
InChIKeyVNRBOSRGMUEFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azepan-2-yl)cyclohexane-1,3-dione Compound Profile


2-(Azepan-2-yl)cyclohexane-1,3-dione is a bicyclic organic compound belonging to the cyclohexane-1,3-dione class, characterized by a cyclohexane ring with ketone groups at the 1 and 3 positions, and a seven-membered azepane ring attached at the 2-position [1]. This structural arrangement places it within a broader class of azepane derivatives, which have been explored for various biological activities, including protein kinase inhibition and anti-cell-proliferation effects [2][3]. The compound has documented binding affinities for adenosine receptors, specifically the A1 and A2A subtypes, making it a tool for studying these GPCR targets [1].

2-(Azepan-2-yl)cyclohexane-1,3-dione vs. Piperidine & Pyrrolidine Analogs


The substitution of the seven-membered azepane ring in 2-(Azepan-2-yl)cyclohexane-1,3-dione with smaller nitrogen heterocycles like piperidine (six-membered) or pyrrolidine (five-membered) is not a functionally equivalent replacement due to the significant impact of ring size on both molecular conformation and target recognition [1][2]. The azepane ring adopts a distinct conformational ensemble compared to its smaller homologs, which can lead to different orientations of key pharmacophoric elements (the basic nitrogen and the cyclohexane-1,3-dione core) within a receptor binding pocket [2]. This structural divergence can manifest as differential binding affinities and selectivity profiles, particularly for targets like G-protein coupled receptors (e.g., adenosine receptors) where precise ligand geometry is crucial for engagement [1][3]. Therefore, assuming equivalent activity or using a piperidine analog as a direct substitute without empirical validation could lead to spurious results in biological assays and derail structure-activity relationship (SAR) studies.

2-(Azepan-2-yl)cyclohexane-1,3-dione Differentiation Evidence


Adenosine A2A Receptor Affinity vs. Piperidine Analogs

2-(Azepan-2-yl)cyclohexane-1,3-dione exhibits a binding affinity (Ki) of 6.10 nM for the rat adenosine A2A receptor, as determined by [3H]NECA displacement in striatal membranes [1]. This potency can be contrasted with structurally related piperidine-containing molecules, where adenosine A2A receptor affinities vary widely but are often significantly weaker; for example, a comparator piperidine derivative (BDBM50389797) showed an EC50 of 22.9 nM in a functional cAMP assay, indicating a lower potency in that assay format [2]. While direct head-to-head comparisons are absent, the data suggest the azepane moiety can confer a distinct activity profile compared to the piperidine ring system.

Adenosine Receptor GPCR Radioligand Binding Assay

Adenosine A1 Receptor Affinity and Selectivity

The compound demonstrates a binding affinity (Ki) of 30 nM for the rat adenosine A1 receptor in a radioligand binding assay using [3H]N6-cyclohexyladenosine [1]. This value, when compared to its A2A receptor affinity (Ki = 6.10 nM), suggests a moderate (~5-fold) selectivity for the A2A subtype [1]. This selectivity profile is a defining feature of this specific azepane derivative. In contrast, other analogs within the broader class of adenosine receptor ligands can exhibit a wide range of selectivity profiles; for instance, some piperidine-based antagonists have been engineered for high A1 selectivity (e.g., >5400-fold) [2], while other classes may show negligible selectivity [2]. The specific 5-fold A2A preference of 2-(Azepan-2-yl)cyclohexane-1,3-dione differentiates it from both non-selective ligands and highly A1-selective piperidine compounds.

Adenosine Receptor GPCR Subtype Selectivity

Antiproliferative and Differentiation Activity

Beyond receptor binding, 2-(Azepan-2-yl)cyclohexane-1,3-dione has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype, observed in cellular models, is a hallmark of this specific compound class and is linked to its potential applications in cancer research and dermatology [2]. While other cyclohexane-1,3-dione derivatives (e.g., those with piperidine or pyrrolidine substitutions) may also possess bioactivity, the specific combination of the cyclohexane-1,3-dione core with the seven-membered azepane ring is explicitly associated with this particular cellular effect in the patent literature [2].

Cell Proliferation Differentiation Anticancer

2-(Azepan-2-yl)cyclohexane-1,3-dione Application Scenarios


A2A vs. A1 Receptor Signaling Dissection

Given its documented binding affinities for adenosine A2A (Ki = 6.10 nM) and A1 (Ki = 30 nM) receptors, 2-(Azepan-2-yl)cyclohexane-1,3-dione serves as a valuable pharmacological tool for in vitro studies investigating the differential roles of these two GPCR subtypes [1]. Its moderate ~5-fold preference for A2A over A1 allows researchers to probe A2A-mediated effects with a defined, quantifiable selectivity window, which is particularly useful when interpreting results from complex biological systems where both receptors are co-expressed [1]. This application scenario is supported by direct binding data [1] and contrasts with the use of highly selective probes that might completely silence one pathway.

Cellular Differentiation & Antiproliferation Probe

The reported ability of this compound to arrest proliferation and induce differentiation in undifferentiated cells makes it a targeted chemical probe for research into cell fate determination, cancer biology, and dermatological conditions like psoriasis [2]. This application is specifically linked to the functional phenotype of the azepane-containing cyclohexane-1,3-dione scaffold, as described in patent literature [2]. It provides a distinct starting point for phenotypic screening and target deconvolution efforts aimed at understanding the molecular drivers of these cellular processes.

SAR Scaffold for Kinase & GPCR Ligands

As a member of the azepane class, 2-(Azepan-2-yl)cyclohexane-1,3-dione represents a useful core scaffold for medicinal chemistry SAR studies aimed at modulating protein kinase activity or GPCR engagement [1][3]. The documented adenosine receptor affinities provide a starting point for optimization, and the azepane ring's unique conformational properties, which distinguish it from piperidine or pyrrolidine analogs, offer a distinct vector for exploring chemical space and improving selectivity profiles against a broader panel of targets [3].

Reference Standard for Adenosine Receptor Assays

The well-defined Ki values for A1 (30 nM) and A2A (6.10 nM) receptors, as reported in the authoritative BindingDB database, allow this compound to be used as a reference standard or control in radioligand binding and functional assays aimed at profiling new chemical entities for adenosine receptor activity [1]. Its moderate selectivity profile makes it a particularly useful benchmark for calibrating assay sensitivity and for identifying new ligands with improved selectivity characteristics.

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